5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
Overview
Description
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE typically involves the cyclization and condensation of haloketones with thioamide. This process is widely popular for the synthesis of thiazole moieties . Microwave-assisted Hantzsch thiazole synthesis is also commonly used, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve eco-friendly techniques such as microwave irradiation. This method not only reduces reaction times but also enhances yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include haloketones, thioamides, and thioureas. Reaction conditions often involve the use of solvents such as ethanol and water, and catalysts like p-toluenesulfonic acid .
Major Products
The major products formed from these reactions include various thiazole derivatives, which are known for their biological activities such as antimicrobial, antiretroviral, antifungal, and anticancer properties .
Scientific Research Applications
5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets 5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE apart is its unique combination of a thiazole moiety with a thiophenecarboxamide group.
Properties
IUPAC Name |
5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c1-10-8-11(9-23-10)14(19)17-12-2-4-13(5-3-12)24(20,21)18-15-16-6-7-22-15/h2-9H,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNROEYRGOURHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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